Esperamicin P

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

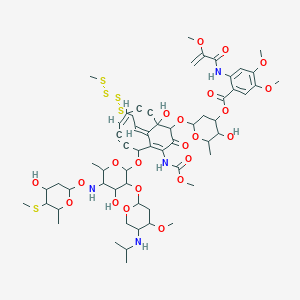

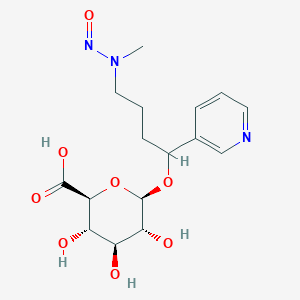

Esperamicin P is a natural product that belongs to the esperamicin family of antitumor antibiotics. It was first isolated in 1987 from the fermentation broth of Actinomadura verrucosospora NRRL 8082. This compound has been found to exhibit potent cytotoxicity against various cancer cell lines, including leukemia, lymphoma, and solid tumors.

Applications De Recherche Scientifique

Mechanism of Action and Cytotoxicity

Esperamicin P, part of the esperamicins class, is known for its potent antitumor properties. The primary mechanism of action is the induction of cytotoxicity through DNA damage. Esperamicins are noted for causing both single and double-strand DNA breaks. This action has been studied across various cell lines, revealing a significant structure-activity relationship. The drug's interaction with DNA seems to involve a complex process that might include the reduction of a methyl trisulfide group to a thiolate anion, leading to the formation of a phenylene diradical. This diradical is believed to be the active form of the drug causing the DNA breaks (Long et al., 1989).

DNA Recognition and Binding

This compound, along with other enediyne antibiotics like calicheamicin, shows a specific recognition and binding pattern to DNA. The sequence specificity of this compound's DNA interaction has been a subject of extensive study. It requires a purine/pyrimidine trimer in host DNA for effective interaction. The hydrophobic nature of esperamicin influences its binding with DNA, suggesting a significant role of the drug's total structure and hydrophobicity in the recognition process (Uesugi & Sugiura, 1993).

Solution Structure in DNA Complex

The esperamicin A1-DNA complex has been studied to understand the sequence specificity of the binding and cleavage by this enediyne family. Esperamicin A1 binds to the DNA minor groove, with its components intercalating into the helix and anchoring the enediyne in the minor groove. This positioning aligns the pro-radical centers of the enediyne with proton abstraction sites on the DNA strands, enabling the cleavage action (Kumar et al., 1997).

DNA Cleavage Specificity

This compound and its analogs have been analyzed for their DNA cleavage specificity. The core of the esperamicin molecule determines its sequence specificity for scission of duplex DNA. Interestingly, the sugar residues in the drug influence cleavage efficiency, hinting at a non-specific interaction with DNA (Lu et al., 1991).

Biosynthesis and Chemical Structure

Research has been conducted on the biosynthesis of esperamicin A1, revealing insights into the chemical structure and formation of this potent compound. The studies involved examining the incorporation of various labeled compounds in the culture of Actinomadura verrucosospora, contributing to a deeper understanding of the biosynthetic pathways of esperamicins (Lam et al., 1993).

Propriétés

Numéro CAS |

133978-90-2 |

|---|---|

Formule moléculaire |

C59H80N4O22S5 |

Poids moléculaire |

1357.6 g/mol |

Nom IUPAC |

[3-hydroxy-6-[[(5Z,13Z)-9-hydroxy-2-[4-hydroxy-5-[(4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl)oxyamino]-3-[4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-12-(methoxycarbonylamino)-13-[2-(methyltetrasulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-4-yl] 4,5-dimethoxy-2-(2-methoxyprop-2-enoylamino)benzoate |

InChI |

InChI=1S/C59H80N4O22S5/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-90-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19- |

Clé InChI |

DKKLHNXVRAMXCI-YYXSVKOOSA-N |

SMILES isomérique |

CC1C(C(C(C(O1)OC2C#C/C=C\C#CC\3(C(C(=O)C(=C2/C3=C/CSSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |

SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |

Synonymes |

BMY 41339 BMY-41339 esperamicin P |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)

![N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B237598.png)

![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)